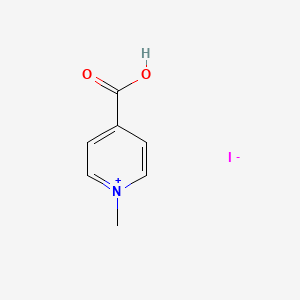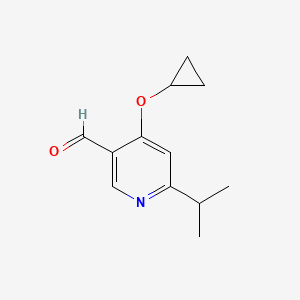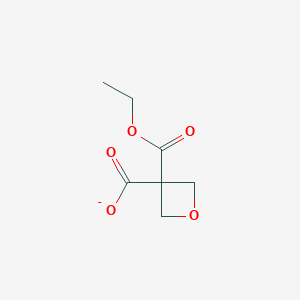![molecular formula C27H17Cl2N3 B14803693 N,N'-bis[(E)-(2-chlorophenyl)methylidene]acridine-3,6-diamine](/img/structure/B14803693.png)
N,N'-bis[(E)-(2-chlorophenyl)methylidene]acridine-3,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis[(E)-(2-chlorophenyl)methylidene]acridine-3,6-diamine is a compound that belongs to the class of acridine derivatives. Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . This compound is characterized by its three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations .
Méthodes De Préparation
The synthesis of N,N’-bis[(E)-(2-chlorophenyl)methylidene]acridine-3,6-diamine typically involves the reaction of benzene-1,3-diamine with formic acid in the presence of ZnCl₂ or HCl as a catalyst . . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
N,N’-bis[(E)-(2-chlorophenyl)methylidene]acridine-3,6-diamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction may yield amine derivatives .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic effects, particularly in cancer treatment due to its ability to intercalate into DNA and disrupt biological processes involving DNA and related enzymes . In industry, it is used in the development of luminous materials and organoelectronics .
Mécanisme D'action
The mechanism of action of N,N’-bis[(E)-(2-chlorophenyl)methylidene]acridine-3,6-diamine primarily involves DNA intercalation. The planar structure of the compound allows it to insert itself between the base pairs of double-stranded DNA, leading to the unwinding of the helical structure . This intercalation disrupts DNA synthesis and can lead to high levels of mutation in the copied DNA strands, preventing bacterial reproduction and exerting anticancer effects .
Comparaison Avec Des Composés Similaires
N,N’-bis[(E)-(2-chlorophenyl)methylidene]acridine-3,6-diamine can be compared with other similar compounds such as N,N’-bis(2-chlorobenzylidene)-3,6-acridinediamine, N,N’-bis(2,4-dichlorobenzylidene)-3,6-acridinediamine, and N,N’-bis(3-chlorobenzylidene)-3,6-acridinediamine . These compounds share a similar acridine-3,6-diamine structural component but differ in the position and type of substituents on the aromatic rings. The unique combination of substituents in N,N’-bis[(E)-(2-chlorophenyl)methylidene]acridine-3,6-diamine contributes to its specific chemical and biological properties, making it distinct from its analogues.
Propriétés
Formule moléculaire |
C27H17Cl2N3 |
|---|---|
Poids moléculaire |
454.3 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)-N-[6-[(2-chlorophenyl)methylideneamino]acridin-3-yl]methanimine |
InChI |
InChI=1S/C27H17Cl2N3/c28-24-7-3-1-5-20(24)16-30-22-11-9-18-13-19-10-12-23(15-27(19)32-26(18)14-22)31-17-21-6-2-4-8-25(21)29/h1-17H |
Clé InChI |
VXBTUAKVXPDDOO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=NC2=CC3=C(C=C2)C=C4C=CC(=CC4=N3)N=CC5=CC=CC=C5Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(biphenyl-4-yloxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide](/img/structure/B14803613.png)
![ethyl 3-methyl-2-[(1E)-1-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}ethyl]butanoate](/img/structure/B14803618.png)
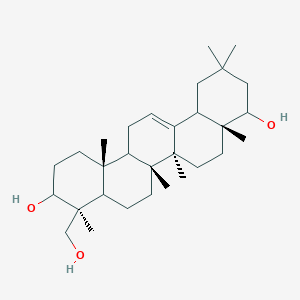
![(10S,13S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14803633.png)
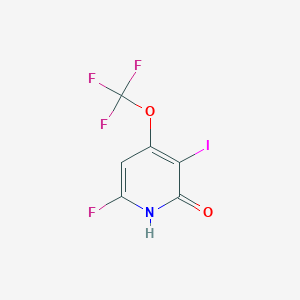
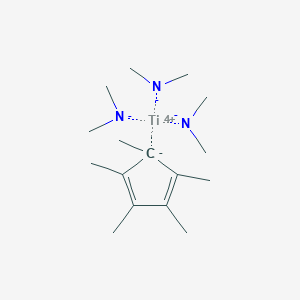
![2-[4-(2-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B14803652.png)
![7-[3-(3-Cycloheptyl-3-hydroxypropyl)-2-oxo-1,3-oxazolidin-4-yl]heptanoic acid](/img/structure/B14803660.png)
![4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B14803662.png)
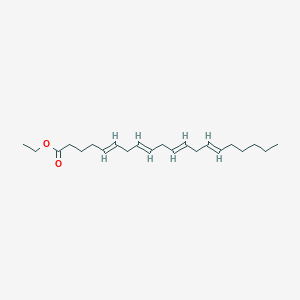
![3-[(2-Methylpropan-2-yl)oxycarbonyl]-7-phenylmethoxycarbonyl-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B14803674.png)
